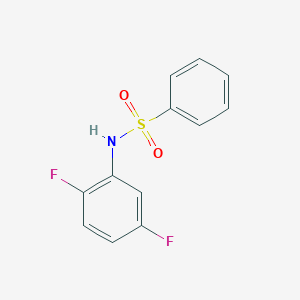![molecular formula C16H22ClNO3 B5692879 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine, also known as clopidol, is a chemical compound that belongs to the class of acylated morpholine derivatives. It is a potent anticoccidial agent that is widely used in the poultry industry to control the spread of coccidiosis, which is a parasitic disease that affects the intestinal tract of chickens and other poultry birds.
Mécanisme D'action
Clopidol exerts its anticoccidial activity by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine disrupts the replication of the coccidian parasite and prevents the spread of the disease. The exact mechanism of action of 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine as an antitumor agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
Clopidol has been shown to have a wide range of biochemical and physiological effects. In addition to its anticoccidial and potential antitumor activity, 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine has also been reported to have immunomodulatory and antioxidant properties. It has been shown to enhance the immune response in poultry birds and reduce oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol is a potent and highly selective inhibitor of DHODH, making it a valuable tool for studying the role of this enzyme in various biological processes. However, the use of 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine in lab experiments is limited by its toxicity and potential side effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of its use in experimental settings.
Orientations Futures
Future research on 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine is likely to focus on its potential as an antitumor agent and its immunomodulatory and antioxidant properties. New synthetic approaches and modifications to the chemical structure of 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine may also be explored to enhance its efficacy and reduce its toxicity. Additionally, the use of 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine in combination with other anticancer agents may be investigated to improve its therapeutic potential.
Méthodes De Synthèse
Clopidol can be synthesized by reacting 4-chloro-2-isopropyl-5-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine to yield 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine. The synthesis of 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine has been extensively studied, and various modifications to the reaction conditions have been reported to enhance the yield and purity of the compound.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its anticoccidial activity in poultry birds. It is known to be highly effective in controlling the spread of coccidiosis, which is a major cause of economic losses in the poultry industry. In addition to its use as an anticoccidial agent, 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine has also been studied for its potential as an antitumor agent, with promising results reported in in vitro studies.
Propriétés
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(2)13-9-14(17)12(3)8-15(13)21-10-16(19)18-4-6-20-7-5-18/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXAUHMLECOULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)


![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)




![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)
